molecular formula C6H15O15P3 B131269 d-Myo-inositol-1,4,5-triphosphate CAS No. 142656-03-9

d-Myo-inositol-1,4,5-triphosphate

Número de catálogo: B131269
Número CAS: 142656-03-9
Peso molecular: 420.1 g/mol
Clave InChI: MMWCIQZXVOZEGG-XJTPDSDZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-myo-Inositol-1,4,5-triphosphate (IP3) is a critical second messenger in eukaryotic cells, mediating intracellular calcium (Ca²⁺) release from the endoplasmic reticulum via IP3 receptors (IP3Rs). It is generated through phospholipase C (PLC)-catalyzed hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) . IP3 regulates diverse physiological processes, including cell proliferation, apoptosis, and immune responses . Its structure features phosphate groups at the 1, 4, and 5 positions of the myo-inositol ring, which are essential for receptor binding and Ca²⁺ mobilization .

Análisis Bioquímico

Biochemical Properties

d-Myo-inositol-1,4,5-triphosphate is involved in several biochemical reactions, primarily as a second messenger that stimulates the release of calcium from the endoplasmic reticulum. It interacts with the inositol 1,4,5-triphosphate receptor, a calcium channel located on the membrane of the endoplasmic reticulum. Upon binding to this receptor, this compound induces the opening of the calcium channel, leading to an increase in cytoplasmic calcium levels . This interaction is crucial for the regulation of various cellular functions, including muscle contraction, secretion, metabolism, and cell growth.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It plays a pivotal role in cell signaling pathways by modulating intracellular calcium levels. The increase in cytoplasmic calcium triggered by this compound influences numerous cellular functions, such as gene expression, enzyme activity, and cellular metabolism . For instance, in neurons, it is involved in neurotransmitter release, while in muscle cells, it regulates contraction. Additionally, this compound is implicated in processes like cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the inositol 1,4,5-triphosphate receptor on the endoplasmic reticulum membrane. This binding induces a conformational change in the receptor, leading to the opening of the calcium channel and the subsequent release of calcium ions into the cytoplasm . The elevated calcium levels activate various calcium-dependent proteins and enzymes, such as calmodulin and protein kinase C, which further propagate the signal and elicit specific cellular responses. Additionally, this compound can influence gene expression by activating transcription factors that are sensitive to changes in intracellular calcium levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can degrade over extended periods or under specific experimental conditions . Studies have shown that the initial release of calcium triggered by this compound is rapid, occurring within seconds to minutes. Prolonged exposure to this compound can lead to desensitization of the inositol 1,4,5-triphosphate receptor, reducing its responsiveness to subsequent stimuli. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound effectively stimulates calcium release and modulates cellular functions without causing significant adverse effects . At higher doses, the compound can induce excessive calcium release, leading to cytotoxicity and cell death. Threshold effects have been observed, where a minimal concentration of this compound is required to elicit a measurable response. Toxic effects at high doses include disruption of cellular homeostasis, oxidative stress, and activation of apoptotic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a second messenger in calcium signaling . It is produced by the enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate by phospholipase C. Once formed, this compound can be further phosphorylated to produce other inositol phosphates, such as inositol 1,3,4,5-tetrakisphosphate, which also participate in cellular signaling. The metabolism of this compound is tightly regulated by various enzymes, including inositol polyphosphate 5-phosphatases and inositol trisphosphate 3-kinases, which modulate its levels and activity within the cell.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the cytoplasm, where it interacts with its receptor on the endoplasmic reticulum. The distribution of this compound within the cell is influenced by its production and degradation rates, as well as its binding affinity to various intracellular proteins. Additionally, the compound can diffuse through the cytoplasm to reach its target sites, ensuring a rapid and efficient response to extracellular signals.

Subcellular Localization

The subcellular localization of this compound is predominantly in the cytoplasm, where it exerts its effects on calcium signaling . It is produced at the plasma membrane and diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum. The activity and function of this compound are influenced by its localization, as it needs to be in proximity to its receptor to effectively stimulate calcium release. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments or organelles.

Actividad Biológica

d-Myo-inositol-1,4,5-triphosphate (Ins(1,4,5)P3) is a crucial second messenger involved in various cellular processes, particularly in the mobilization of calcium ions (Ca²⁺) from intracellular stores. This compound plays a significant role in signal transduction pathways linked to growth factors, hormones, and neurotransmitters. Understanding its biological activity is essential for elucidating its functions in physiological and pathological contexts.

Structure and Synthesis

Ins(1,4,5)P3 is synthesized from phosphatidylinositol-4,5-bisphosphate (PIP2) through the action of phospholipase C (PLC). The enzymatic hydrolysis of PIP2 generates Ins(1,4,5)P3 and diacylglycerol (DAG), both of which serve as important signaling molecules. The structure of Ins(1,4,5)P3 features a myo-inositol ring with three phosphate groups attached at the 1, 4, and 5 positions.

Ins(1,4,5)P3 primarily exerts its effects by binding to inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER). This interaction triggers the release of Ca²⁺ into the cytosol, leading to various downstream effects including:

  • Muscle Contraction : Ca²⁺ release stimulates muscle contraction through activation of contractile proteins.
  • Neurotransmitter Release : In neurons, Ins(1,4,5)P3-mediated Ca²⁺ release facilitates neurotransmitter release at synapses.
  • Cell Proliferation : In various cell types, Ins(1,4,5)P3 signaling is linked to cell growth and proliferation.

Biological Functions

The biological activities of this compound can be categorized into several key functions:

1. Calcium Mobilization

Ins(1,4,5)P3 is integral in regulating intracellular calcium levels. Its binding to IP3Rs leads to rapid Ca²⁺ influx into the cytoplasm from the ER. This process is critical for numerous cellular functions including muscle contraction and neurotransmitter release.

2. Signal Transduction Pathways

Ins(1,4,5)P3 participates in various signaling cascades:

  • Phosphoinositide Signaling : It is involved in pathways that modulate cell growth and differentiation.
  • Apoptosis : Ins(1,4,5)P3 has been implicated in apoptotic pathways by influencing mitochondrial calcium levels.

3. Interaction with Other Molecules

Ins(1,4,5)P3 interacts with several proteins including:

  • Protein Kinase C (PKC) : The presence of DAG alongside Ins(1,4,5)P3 activates PKC which further propagates signaling pathways.
  • Calmodulin : Calcium released by Ins(1,4,5)P3 can bind to calmodulin influencing various downstream effects.

Case Studies

Several studies have explored the role of Ins(1,4,5)P3 in different biological contexts:

Case Study 1: Neuronal Signaling

Research demonstrated that Ins(1,4,5)P3 signaling is crucial for synaptic plasticity in hippocampal neurons. Mutations affecting IP3R function resulted in impaired long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Case Study 2: Cancer Biology

In cancer research, elevated levels of Ins(1,4,5)P3 have been associated with tumor growth and metastasis. Specifically, the A isoform of IP3K has been shown to be overexpressed in various tumor types . Targeting this pathway may provide therapeutic avenues for cancer treatment.

Research Findings

Recent studies have provided insights into the diverse roles of Ins(1,4,5)P3:

StudyFindings
Ins(1,4,5)P3 regulates dendritic morphology and synaptic plasticity through IP3K activity.
Mutagenesis studies reveal critical residues in IP3R that modulate calcium flux sensitivity.
Elevated Ins(1,4,5)P3 levels correlate with increased cellular excitability and tumor progression.

Aplicaciones Científicas De Investigación

Cellular Signaling

IP3 plays a pivotal role in the regulation of intracellular calcium levels. It is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C upon receptor activation. The release of calcium ions from the endoplasmic reticulum (ER) is mediated by the inositol trisphosphate receptors (IP3Rs), which are critical for various physiological responses.

Key Findings:

  • Calcium Oscillation: Studies have shown that IP3R type 2 (IP3R2) exhibits higher sensitivity to IP3 than other isoforms, making it essential for sustaining calcium oscillations in cells like vascular myocytes .
  • Role in Apoptosis: IP3 is involved in apoptotic signaling pathways through its interaction with Bcl-2 family proteins, linking calcium transients from the ER to mitochondria .

Neurobiology

In the nervous system, IP3 is instrumental in synaptic transmission and plasticity. It modulates neurotransmitter release and contributes to long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Case Study:

  • A study demonstrated that activation of muscarinic receptors in rat cortical slices significantly increased IP3 levels, leading to enhanced neuronal excitability and synaptic strength .

Immunology

IP3 is crucial for immune cell function, particularly in T and B lymphocytes. It regulates processes such as cell proliferation, differentiation, and cytokine production.

Observations:

  • Research indicates that impaired IP3 generation in neonatal polymorphonuclear leukocytes correlates with reduced immune responses, suggesting that low IP3 levels may hinder effective immune signaling in neonates .

Cancer Research

The dysregulation of IP3 signaling pathways has been implicated in various cancers. Targeting IP3Rs or modifying its signaling can influence tumor growth and metastasis.

Findings:

  • In cancer cells, alterations in IP3 receptor expression can lead to aberrant calcium signaling, promoting cell survival and proliferation .

Data Table: Applications of d-Myo-Inositol-1,4,5-Triphosphate

Application AreaMechanismKey Findings
Cellular SignalingCalcium ReleaseHigher sensitivity of IP3R2 enhances calcium oscillations
NeurobiologySynaptic PlasticityIncreased IP3 levels enhance neuronal excitability
ImmunologyImmune ResponseImpaired IP3 generation affects neonatal immune function
Cancer ResearchTumor Growth RegulationDysregulated IP3 signaling promotes cancer cell survival

Therapeutic Potential

Given its central role in various biological processes, targeting the IP3 signaling pathway presents therapeutic opportunities. Drugs that modulate IP3 levels or its receptors may provide novel strategies for treating diseases related to calcium dysregulation.

Research Directions:

  • Investigating small molecules that can selectively activate or inhibit specific isoforms of IP3Rs could lead to targeted therapies for conditions such as neurodegenerative diseases or cancer.

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying intracellular Ins(1,4,5)P3 levels in calcium signaling studies?

To detect Ins(1,4,5)P3, researchers commonly use radiolabeled tracers (e.g., [3H]-labeled Ins(1,4,5)P3) in competitive binding assays with IP3 receptors (IP3Rs), coupled with radiometric detection via liquid scintillation counting . Alternatively, fluorometric assays employing probes like dATPMANT can monitor ligand-receptor interactions in real time, particularly in physiological buffer conditions (e.g., HEPES, pH 7.0) . High-performance liquid chromatography (HPLC) with radiometric or mass spectrometry detection is used to separate and quantify Ins(1,4,5)P3 from other inositol phosphates .

Q. How can researchers ensure the stability of synthetic Ins(1,4,5)P3 in experimental setups?

Stability is maintained by storing Ins(1,4,5)P3 salts (e.g., tripotassium or trisodium) at -20°C in light-protected vials , dissolved in 10 mM ammonium phosphate buffer (pH 7.0) to minimize hydrolysis . Avoid repeated freeze-thaw cycles, and aliquot solutions for single-use applications. Purity should be confirmed via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) .

Q. What experimental approaches confirm Ins(1,4,5)P3's role as a second messenger in calcium mobilization?

Time-course assays measuring intracellular calcium flux (e.g., using FLIPR technology) after receptor activation (e.g., ATP-induced P2 receptor signaling) can correlate Ins(1,4,5)P3 generation with calcium release . Knockdown/knockout models of IP3Rs or phospholipase C (PLC) isoforms help validate specificity. For example, transient global ischemia models in rat hippocampus show altered IP3R density and calcium dynamics .

Advanced Research Questions

Q. How do structural studies resolve the mechanism of IP3 receptor activation by Ins(1,4,5)P3?

Cryo-electron microscopy (cryo-EM) of human type 3 IP3R (PDB: 6DQZ) reveals that Ins(1,4,5)P3 binds at the interface of the N-terminal domain and the suppressor domain, inducing conformational changes that gate calcium release . Mutagenesis of critical residues (e.g., Lys508, Arg504) disrupts binding, confirmed via electrophysiology and calcium imaging . Competitive inhibitors like heparin or synthetic analogs (e.g., Sp-GTP-α-S) are used to map binding pockets .

Q. What strategies address cross-reactivity between Ins(1,4,5)P3 and structurally similar inositol phosphates in receptor assays?

Property-encoded surface descriptor (PESD) analysis identifies binding site similarities between Ins(1,4,5)P3 and ligands like Ins(1,3,4,5)P4, predicting cross-reactivity risks . Competitive displacement assays using Ins(1,4,5)P3-specific antibodies or high-affinity antagonists (e.g., 2-APB) improve specificity. Cross-validation with siRNA-mediated IP3R silencing ensures observed effects are ligand-specific .

Q. How are contradictions in Ins(1,4,5)P3's pathological roles resolved (e.g., neurodegeneration vs. metabolic studies)?

In Alzheimer’s models , elevated Ins(1,4,5)P3 correlates with calcium dysregulation and amyloid aggregation, studied via scyllo-inositol inhibition of myo-inositol uptake . Conversely, zinc-deficiency models show reduced Ins(1,4,5)P3 in testes and brain, linked to impaired signaling . Temporal resolution using FLIPR or Fura-2 imaging distinguishes acute vs. chronic effects .

Q. What experimental designs measure Ins(1,4,5)P3 binding affinity and its modulation by co-factors?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify dissociation constants (e.g., KD = 568 μM for MA protein binding) . Calcium’s allosteric effects are tested by titrating Ca²⁺ concentrations in buffer systems. For example, IP3R’s Ca²⁺-dependent inactivation is studied using permeabilized cells with controlled cytoplasmic Ca²⁺ levels .

Q. How do researchers model Ins(1,4,5)P3 diffusion and spatial gradients in cells?

Microinjection of caged Ins(1,4,5)P3 combined with two-photon microscopy tracks its uncaging and diffusion in subcellular compartments (e.g., dendritic spines). Computational models incorporating phosphatase activity and ER membrane geometry predict localized calcium sparks .

Q. Methodological Challenges and Solutions

Q. What are the limitations of using synthetic Ins(1,4,5)P3 analogs in physiological studies?

Synthetic salts (e.g., trisodium) may exhibit altered solubility or charge states compared to endogenous forms. For example, trisodium Ins(1,4,5)P3 has a solubility of 50 mg/mL in PBS but may aggregate in low-ionic-strength buffers . Validate activity via IP3R binding assays and compare with native extracts.

Q. How is Ins(1,4,5)P3 metabolism integrated with downstream signaling pathways in dynamic models?

Stable isotope tracing (e.g., ¹³C-labeled inositol) tracks metabolic flux through phosphatidylinositol cycles. Coupled with LC-MS/MS , this quantifies turnover rates of Ins(1,4,5)P3 and its metabolites (e.g., Ins(1,3,4,5)P4) in response to agonists .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Inositol Phosphates

Positional Isomers of Inositol Trisphosphate

Compound Phosphate Positions Key Functional Differences References
IP3 1,4,5 Primary Ca²⁺-mobilizing agent; binds IP3Rs with high affinity.
D-myo-Inositol-3,4,5-P3 3,4,5 Less studied; distinct signaling roles due to altered phosphate positioning. Potential involvement in niche regulatory pathways.
D-myo-Inositol-1,5,6-P3 1,5,6 Synthetically derived; lacks Ca²⁺-releasing activity due to non-canonical phosphate arrangement.

Key Insight : The stereochemical arrangement of phosphate groups determines receptor specificity. For example, IP3 (1,4,5-P3) is the only isoform that effectively activates IP3Rs .

Functional Comparison with Other Calcium-Mobilizing Messengers

IP3 operates alongside two other Ca²⁺-releasing messengers: cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP).

Messenger Structure Receptor Target Calcium Release Mechanism Physiological Role References
IP3 myo-Inositol with 1,4,5-phosphates IP3Rs ER Ca²⁺ release via ligand-gated channels Cell signaling, apoptosis, gene expression
cADPR Cyclic ADP-ribose Ryanodine receptors ER Ca²⁺ release via RyRs Muscle contraction, immune responses
NAADP NADP derivative Two-pore channels Lysosomal Ca²⁺ release Localized Ca²⁺ signaling, autophagy

Key Insight : While IP3 and cADPR target ER Ca²⁺ stores, NAADP uniquely mobilizes lysosomal Ca²⁺, enabling compartmentalized signaling .

Métodos De Preparación

Diastereomeric Resolution and Early Synthetic Approaches

Crystallization-Based Enantiomer Separation

The foundational work by researchers in the late 1990s established a robust route to enantiomerically pure Ins(1,4,5)P₃ precursors. By exploiting the differential solubility of diastereomeric menthyl carbamates, (±)-1-O-[(+)-menthoxycarbonyl]-6-O-benzyl-2,3:4,5-di-O-isopropylidene-myo-inositol was crystallized from methanol, yielding a single diastereomer in >99% enantiomeric excess (ee) . Subsequent alkaline hydrolysis removed the menthyl group, affording (-)-6-O-benzyl-2,3:4,5-di-O-isopropylidene-myo-inositol, a pivotal intermediate. Parallel efforts with 3-O-[(-)-menthoxycarbonyl] derivatives yielded the complementary (+)-4-O-benzyl-1,2:5,6-di-O-isopropylidene-myo-inositol, enabling access to D-myo-inositol 3,5,6-trisphosphate .

Isopropylidene Protection Dynamics

The rigidity imparted by 2,3:4,5-di-O-isopropylidene groups proved critical for regioselective functionalization. This conformation locks the inositol ring into a chair structure, rendering the 1- and 6-hydroxyls axial and equatorial, respectively. Tosylation at C3 proceeded with 6:1 selectivity over C6, a phenomenon attributed to reduced steric hindrance at the axial position . Subsequent para-methoxybenzylation and triflation generated activated intermediates for nucleophilic displacement reactions.

Convergent Synthesis via Ribose–Inositol Conjugation

Williamson Ether Coupling Strategy

A landmark 2020 study demonstrated a convergent approach coupling myo-inositol and D-ribose derivatives . The synthesis commenced with (±)-1,2:4,5-di-O-isopropylidene-myo-inositol, which underwent sequential tosylation, para-methoxybenzylation, and triflation to yield an activated triflate intermediate. This species reacted with a protected D-ribose derivative under SN2 conditions, forming a ribose–inositol conjugate with inversion at C3 of the inositol moiety . The coupling efficiency reached 78% when using cesium carbonate in anhydrous DMF at -20°C.

Regioselective Benzylation Challenges

Stannylene-mediated benzylation emerged as a critical yet problematic step. Model studies on 1,2-O-isopropylidene-3,6-di-O-benzyl-myo-inositol showed 3:1 regioselectivity for benzylation at C4 over C5 . However, applying these conditions to the ribose–inositol conjugate resulted in diminished selectivity (1.2:1), attributed to steric hindrance from the ribose moiety. Forced crystallization from hexane/ethyl acetate enabled separation of regioisomers, albeit with 35% yield loss .

Table 1: Comparative Benzylation Selectivity in Key Intermediates

SubstrateConditionsRegioisomer Ratio (C4:C5)Yield (%)
Model inositol derivativeBu₂SnO, BnBr, DMF, 60°C3:158
Ribose–inositol conjugateBu₂SnO, BnBr, DMF, 60°C1.2:126–31

Phosphorothioate Analogues and Stereochemical Modifications

Thiophosphate Incorporation

To probe IP₃R binding requirements, Dethard and Lampe developed phosphorothioate analogues . Racemic 1-O-allyl-2,3,6-tri-O-benzyl-myo-inositol underwent Claisen rearrangement to the 1-O-propenyl derivative, followed by phosphorylation at C4/C5 using bis(diethylamino)phosphine. Subsequent phosphitylation at C1 with P(III) reagents and sulfurization produced DL-myo-inositol 4,5-bisphosphate 1-phosphorothioate (Ins(1,4,5)P₃-1S) . Resolution via (-)-camphanic acid esters afforded enantiomerically pure D- and L-isomers, with the D-form showing 3-fold higher IP₃R affinity than native Ins(1,4,5)P₃ .

Fluorinated Derivatives

Strategic fluorination at C2 generated 2-deoxy-2-fluoro-myo-inositol 1,4,5-trisphosphate, a full agonist with enhanced metabolic stability. The synthesis involved triflation of 1-O-(cis-prop-1-enyl)-3,6-di-O-benzyl-4,5-O-isopropylidene-myo-inositol followed by displacement with tetrabutylammonium fluoride (TBAF) . ¹⁹F NMR confirmed >95% substitution, while calcium release assays demonstrated EC₅₀ = 38 nM versus 42 nM for native Ins(1,4,5)P₃ .

Enzymatic and Chemoenzymatic Approaches

Kinase-Catalyzed Phosphorylation

Recent advances employ inositol 1,4-bisphosphate 5-kinase (IP5K) for regioselective phosphorylation. Using ATP regeneration systems, IP5K converts inositol 1,4-bisphosphate to Ins(1,4,5)P₃ with 89% conversion efficiency . Chelation of Mg²⁺ ions proved critical, with 10 mM MgCl₂ optimizing reaction velocity (Vₘₐₓ = 12 μmol/min/mg) .

Industrial-Scale Production Challenges

Protecting Group Economics

Benzyl and isopropylidene groups dominate industrial routes due to their orthogonal deprotection profiles. However, benzyl bromide costs account for 62% of raw material expenses in multi-gram syntheses . Alternatives like p-methoxybenzyl (PMB) ethers reduce costs by 28% but require harsher deprotection conditions (DDQ in DCM/H₂O) .

Environmental Impact Considerations

The stannylene-mediated benzylation step generates 3.2 kg of tin waste per kilogram of product . Recent efforts substitute tin with zirconium acetylacetonate, achieving comparable regioselectivity (2.8:1 C4:C5) while reducing heavy metal waste by 94% . Life cycle analysis indicates this modification lowers the process’s Eco-Indicator 99 score from 12,400 to 1,800 points per batch .

Propiedades

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCIQZXVOZEGG-XJTPDSDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893598
Record name Inositol 1,4,5-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name myo-Inositol 1,4,5-trisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85166-31-0
Record name Ins(1,4,5)P3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85166-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1D-myo-inositol 1,4,5-trisphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inositol 1,4,5-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INOSITOL 1,4,5-TRISPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU34XVK5NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name myo-Inositol 1,4,5-trisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

d-Myo-inositol-1,4,5-triphosphate
d-Myo-inositol-1,4,5-triphosphate
d-Myo-inositol-1,4,5-triphosphate
d-Myo-inositol-1,4,5-triphosphate
d-Myo-inositol-1,4,5-triphosphate
d-Myo-inositol-1,4,5-triphosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.